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Introduction
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern biotechnology and

biomedical research, prized for their high transfectability and capacity for producing complex

recombinant proteins with human-like post-translational modifications.[1][2][3] Initially

established as an adherent cell line, the adaptation of HEK293 cells to suspension culture has

revolutionized large-scale biopharmaceutical production, offering scalability and process

consistency that is challenging to achieve with adherent cultures.[4][5] Suspension cultures

allow for high-density growth in bioreactors, simplifying processes and increasing yields of viral

vectors and recombinant proteins.[4][6]

These application notes provide a comprehensive guide to the successful suspension culture

of HEK293 cells, including protocols for routine maintenance, adaptation from adherent culture,

cryopreservation, and transient transfection for recombinant protein expression.

Key Quantitative Data for HEK293 Suspension
Culture
The following tables summarize critical quantitative parameters for the successful suspension

culture of HEK293 cells.

Table 1: Routine Cell Culture and Maintenance
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Parameter Recommended Range Notes

Seeding Density 0.2 - 0.5 x 10⁶ cells/mL For routine passaging.[7][8]

Maintenance Density 0.5 x 10⁵ - 3 x 10⁶ cells/mL

Maintain cultures within this

range to ensure exponential

growth.[1][2][9]

Maximum Cell Density ~4 - 17 x 10⁶ cells/mL

Varies with specific HEK293

variant and media formulation.

[10][11]

Subculture Density 2 - 3 x 10⁶ cells/mL

Passage cells when they reach

this density to maintain

viability.[9]

Incubation Temperature 37°C
Standard for mammalian cell

culture.[2][9][12]

CO₂ Concentration 5%
For maintaining pH of the

culture medium.[2][9][12]

Shaking Speed 110 - 150 rpm

Dependent on the shaker

platform and culture vessel.[4]

[9][12][13]

Viability >90-95%
Essential for optimal growth

and transfection.[1][10][14]

Doubling Time ~24 - 34 hours

Can vary based on culture

conditions and cell line variant.

[2][4]

Table 2: Transient Transfection Parameters
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Parameter Recommended Value Notes

Cell Density at Transfection 1.0 - 3.0 x 10⁶ cells/mL

Higher densities are often

used for high-yield expression.

[1][7][10][14]

DNA Concentration 1 µg per 1 x 10⁶ cells

A common starting point,

optimization may be required.

[7][15]

PEI:DNA Ratio (w/w) 1:1 to 6:1

Highly dependent on the

specific PEI reagent and

plasmid DNA.

Post-transfection Incubation 48 - 168 hours
Optimal harvest time depends

on the protein of interest.[16]

Table 3: Cryopreservation and Thawing

Parameter Recommended Value Notes

Freezing Density 1 - 10 x 10⁶ cells/mL
Higher densities can improve

post-thaw viability.[2][9][15]

DMSO Concentration 10% (v/v)
Standard cryoprotectant.[2][9]

[15]

Cooling Rate -1°C/minute
Controlled cooling is crucial for

cell survival.[9]

Thawing Temperature 37°C
Rapid thawing in a water bath

is recommended.[9]

Experimental Protocols
Protocol 1: Adaptation of Adherent HEK293 Cells to
Suspension Culture
This protocol describes a gradual adaptation method to transition adherent HEK293 cells to a

serum-free suspension culture.
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Materials:

Adherent HEK293 cells

Serum-containing adherent culture medium (e.g., DMEM + 10% FBS)

Serum-free suspension culture medium (e.g., Freestyle™ 293 Expression Medium)

T-flasks and shaker flasks

Centrifuge

Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Initial Culture: Culture adherent HEK293 cells in their standard serum-containing medium

until they reach 80-90% confluency.

Gradual Serum Reduction:

Passage the cells into a new T-flask with a medium containing a reduced serum

concentration (e.g., 5% FBS).

Continue to passage the cells every 2-3 days, gradually decreasing the serum

concentration in steps (e.g., 2.5%, 1%, 0.5%).

At each step, ensure the cells maintain good viability (>90%) and growth characteristics

before proceeding to the next reduction.

Transition to Suspension:

Once the cells are adapted to low serum (e.g., ≤1% FBS), detach the cells from the T-flask

using a gentle cell scraper or a dissociation reagent like TrypLE.
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Centrifuge the cell suspension at 125 x g for 5-7 minutes and resuspend the cell pellet in

the target serum-free suspension medium.[2]

Transfer the cell suspension to a shaker flask at a seeding density of approximately 0.3 x

10⁵ cells/mL.[4]

Suspension Adaptation:

Place the shaker flask in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker

set to 150 rpm.[4]

Monitor cell growth and viability every 2-3 days. Initially, cell growth may be slow, and

some cell clumping may be observed.

Subculture the cells when the density reaches approximately 1 x 10⁶ cells/mL, reseeding

at 0.3 x 10⁵ cells/mL.[2]

The adaptation process is considered complete when the cells exhibit stable growth rates

and high viability (>90%) in the serum-free suspension medium for at least 3-5 passages.

[5]

Protocol 2: Routine Subculturing of Suspension HEK293
Cells
Materials:

Suspension-adapted HEK293 cells

Pre-warmed serum-free suspension culture medium

Shaker flasks

Serological pipettes

Centrifuge (optional)

Hemocytometer or automated cell counter

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.procellsystem.com/resources/cell-culture-academy/a-deep-dive-into-the-hek293-cell-line-family-1932
https://pmc.ncbi.nlm.nih.gov/articles/PMC3427347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3427347/
https://www.procellsystem.com/resources/cell-culture-academy/a-deep-dive-into-the-hek293-cell-line-family-1932
https://pubmed.ncbi.nlm.nih.gov/33386590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trypan blue solution

Procedure:

Cell Count and Viability: Aseptically remove a sample of the cell suspension and determine

the viable cell density and percent viability using a hemocytometer and trypan blue

exclusion.[2]

Dilution for Subculture:

Calculate the volume of the existing cell culture needed to seed a new shaker flask at the

desired starting density (e.g., 0.5 x 10⁶ cells/mL).[7]

Aseptically transfer the calculated volume of cell suspension to a new shaker flask

containing the appropriate volume of fresh, pre-warmed medium.

Centrifugation Method (Optional):

Alternatively, transfer the required volume of cell suspension to a centrifuge tube.

Pellet the cells by centrifuging at 200 x g for 5 minutes.[9]

Aspirate the supernatant and resuspend the cell pellet in the desired volume of fresh, pre-

warmed medium.

Incubation: Place the newly seeded shaker flask back into the incubator at 37°C, 5% CO₂,

and 120-150 rpm.[9][12]

Protocol 3: Cryopreservation and Thawing of
Suspension HEK293 Cells
Materials:

Healthy, exponentially growing suspension HEK293 cells

Cryopreservation medium (complete growth medium with 10% DMSO)[2][9]

Cryovials
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Controlled-rate freezing container (e.g., Mr. Frosty™)

-80°C freezer and liquid nitrogen storage

Water bath at 37°C

Cryopreservation Procedure:

Cell Preparation: Start with a suspension culture in the mid-logarithmic growth phase with

high viability (>95%).

Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells at 200 x g

for 5 minutes.[9]

Resuspension: Discard the supernatant and gently resuspend the cell pellet in cold

cryopreservation medium to a final density of 5-10 x 10⁶ cells/mL.[9]

Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.

Controlled Freezing: Place the cryovials into a controlled-rate freezing container and store at

-80°C for at least 24 hours.[4] This ensures a cooling rate of approximately -1°C per minute.

[9]

Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for

long-term storage.[2]

Thawing Procedure:

Rapid Thawing: Retrieve a cryovial from liquid nitrogen storage and immediately place it in a

37°C water bath until a small ice crystal remains.[9]

Cell Transfer: Aseptically transfer the contents of the vial to a centrifuge tube containing 10

mL of pre-warmed complete growth medium.

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to remove the

cryopreservation medium.[9]
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Resuspension and Culture: Discard the supernatant and gently resuspend the cell pellet in

an appropriate volume of fresh, pre-warmed medium in a shaker flask.

Incubation: Place the flask in the incubator and monitor the culture closely for the first 24-48

hours.

Protocol 4: Transient Transfection of Suspension
HEK293 Cells using Polyethylenimine (PEI)
Materials:

Suspension-adapted HEK293 cells in exponential growth phase (>95% viability)

Serum-free suspension culture medium

Plasmid DNA of high purity

Linear PEI (25 kDa), 1 mg/mL stock solution

Sterile tubes for mixing

Procedure:

Cell Seeding: The day before transfection, seed the cells at a density that will result in a final

density of approximately 1.0 x 10⁶ cells/mL on the day of transfection.[7][14]

Preparation of DNA and PEI Mixtures (for a 30 mL transfection volume):

DNA Mixture: In a sterile tube, dilute 30 µg of plasmid DNA into 1.5 mL of serum-free

medium. Mix gently.

PEI Mixture: In a separate sterile tube, add the appropriate amount of PEI (e.g., for a 3:1

PEI:DNA ratio, add 90 µL of 1 mg/mL PEI stock) to 1.5 mL of serum-free medium. Mix

gently.

Formation of DNA-PEI Complexes:

Add the PEI mixture to the DNA mixture (not the other way around).
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Mix immediately by gentle vortexing or pipetting.

Incubate the mixture at room temperature for 10-15 minutes to allow for complex

formation.[14]

Transfection:

Add the DNA-PEI complex mixture dropwise to the shaker flask containing the HEK293

cells.

Return the flask to the incubator and continue the culture under standard conditions.

Post-Transfection:

Monitor protein expression at desired time points (e.g., 24, 48, 72 hours post-transfection).

Harvest the cells or supernatant for protein purification when expression levels are

optimal. For secreted proteins, this is often between 5 to 7 days post-transfection.[10]

Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway in HEK293 Cells
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation,

survival, and protein synthesis.[10] In the context of recombinant protein production in HEK293

cells, the activation of this pathway is generally favorable. Growth factors in the culture medium

bind to receptor tyrosine kinases (RTKs) on the cell surface, activating PI3K. PI3K then

phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt has several

downstream targets, including the TSC1/TSC2 complex. Phosphorylation of this complex by

Akt inhibits its GTPase-activating function towards Rheb, leading to the accumulation of GTP-

bound Rheb, which in turn activates the mTORC1 complex.[10] Activated mTORC1 promotes

protein synthesis by phosphorylating key translational regulators such as S6K1 and 4E-BP1.
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Caption: PI3K/Akt/mTOR signaling pathway regulating cell growth and protein synthesis.
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Experimental Workflow for Recombinant Protein
Production
The following diagram illustrates a typical workflow for transient transfection and recombinant

protein production in suspension HEK293 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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